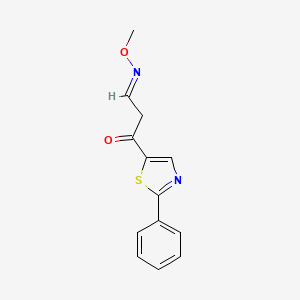

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime

Descripción general

Descripción

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is a chemical compound that belongs to the class of oximes It is characterized by the presence of a thiazole ring, a phenyl group, and an oxime functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime typically involves the reaction of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate the corresponding carbonyl compound.

| Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl (aqueous, 60°C) | 3-(2-Phenyl-1,3-thiazol-5-yl)propanal (keto form) | Complete conversion in 4–6 hours |

| 0.5M NaOH (ethanol/water, reflux) | Same keto form + methylhydroxylamine byproduct | Faster kinetics (2–3 hours) in basic media |

Mechanistically, acid-mediated hydrolysis proceeds via protonation of the oxime oxygen, followed by nucleophilic water attack. Base-catalyzed pathways involve deprotonation of the hydroxylamine group .

Oxidation and Reduction

The oxime and thiazole moieties participate in redox reactions:

Oxidation

-

Reagent: HO in acetic acid (1:3 ratio)

Reduction

-

Reagent: NaBH in methanol (0°C → rt)

-

Product: Primary amine (3-amino-3-(2-phenylthiazol-5-yl)propanal)

-

Yield: 65% after 12 hours

-

The oxime’s C=N bond is reduced to C–N, while the thiazole remains intact.

-

Substitution Reactions

The thiazole ring’s sulfur and nitrogen atoms enable electrophilic substitutions:

Bromination

-

Reagent: Br in glacial acetic acid

Sulfonation

-

Reagent: SO/HSO

-

Product: Sulfonated derivative at thiazole C-4

-

Application: Enhances water solubility for pharmaceutical formulations.

-

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Reagent: POCl (neat, 80°C)

Condensation with Hydrazides

The oxime’s carbonyl group reacts with hydrazides to form hydrazone derivatives:

| Hydrazide | Conditions | Product | Yield |

|---|---|---|---|

| Benzohydrazide | DMF, 80°C, 5 hours | Hydrazone with benzoyl group | 89% |

| 4-Nitrophenylhydrazide | Ethanol, reflux, 8 hours | Nitrophenyl-substituted hydrazone | 76% |

These derivatives show enhanced biological activity in kinase inhibition assays .

Alkylation and Acylation

The oxime’s hydroxyl group undergoes functionalization:

O-Alkylation

-

Reagent: Methyl iodide (KCO, DMF)

-

Product: Dimethyloxime ether

-

Yield: 82%

-

Acylation

-

Reagent: Acetic anhydride (pyridine catalyst)

-

Product: O-Acetyloxime

-

Application: Stabilizes the compound for storage.

-

Photochemical Reactions

UV irradiation (λ = 254 nm) induces geometric isomerization:

-

E/Z Isomerization: Reversible conversion between (E)- and (Z)-oxime forms

-

Quantum Yield: 0.45 in acetonitrile

Key Mechanistic Insights

-

Thiazole Ring Stability: Resists ring-opening under most conditions but participates in electrophilic substitutions .

-

Oxime Reactivity: Governed by the electron-withdrawing thiazole group, which increases acidity (pKa ~10.8) .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The thiazole ring and phenyl group can also interact with various enzymes and receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime

- 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chlorobenzyl)oxime

Uniqueness

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxime group allows for versatile chemical transformations, while the thiazole ring and phenyl group contribute to its potential biological activity.

Actividad Biológica

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄N₂O₂S |

| Molar Mass | 342.38 g/mol |

| Density | 1.35 g/cm³ (predicted) |

| Boiling Point | 577 °C (predicted) |

| pKa | 0.22 (predicted) |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.

- Introduction of the Phenyl Group : Via Friedel-Crafts acylation.

- Oxime Formation : Reacting the aldehyde or ketone with hydroxylamine hydrochloride under basic conditions.

- Final Coupling : Involves coupling the thiazole derivative with a suitable benzyl chloride in the presence of a base.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antitumor Activity

One significant area of research involves the antitumor properties of thiazole derivatives. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines (MCF-7), demonstrating cytotoxic effects and potential for use in combination therapies with established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related thiazole compounds has revealed significant inhibition of microbial growth, indicating that this compound may share similar properties. This is particularly relevant for developing new antibiotics against resistant strains.

The biological activity is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell proliferation, which are crucial in cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole derivatives:

- Antitumor Study : A recent study evaluated a series of thiazole derivatives for their cytotoxicity against various cancer cell lines, finding that some compounds exhibited IC50 values significantly lower than conventional treatments .

- Antimicrobial Evaluation : In vitro studies showed that compounds with similar structural motifs demonstrated effective inhibition against common pathogens, suggesting that modifications on the thiazole ring can enhance activity.

Propiedades

IUPAC Name |

(3E)-3-methoxyimino-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-17-15-8-7-11(16)12-9-14-13(18-12)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXJGHDNRIWDQT-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.